Glycyl-dl-norleucine
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Overview
Description
Glycyl-dl-norleucine is a dipeptide composed of glycine and dl-norleucine. It is an amino acid analog of leucine and is commonly used in scientific research due to its unique biochemical and physiological effects. The compound has a molecular formula of C8H16N2O3 and a molecular weight of 188.23 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-dl-norleucine can be synthesized through the condensation reaction of glycine and dl-norleucine. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Glycyl-dl-norleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Glycyl-dl-norleucine has a wide range of scientific research applications, including:
Chemistry: Used in studies related to the separation of amino acids and dipeptides.
Biology: Investigated for its interactions with proteases and its role in metabolic pathways.
Medicine: Explored for its potential to inhibit the replication of viruses in vitro and its effects on protease activity.
Industry: Utilized in the synthesis of peptides and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of glycyl-dl-norleucine involves its interaction with various molecular targets and pathways. For instance, it has been shown to interact with proteases, affecting their activity and potentially inhibiting viral replication . The compound’s structure allows it to participate in hydrogen bonding and other interactions that influence its biochemical effects.
Comparison with Similar Compounds
Norleucine: An isomer of leucine with a similar structure but lacking sulfur.
Norvaline: An isomer of valine with similar biochemical properties.
Leucine: A common amino acid with a branched-chain structure.
Uniqueness of Glycyl-dl-norleucine: this compound is unique due to its dipeptide structure, which combines glycine and dl-norleucine. This combination imparts distinct biochemical and physiological properties, making it valuable for research in various fields.
Properties
CAS No. |
19257-04-6 |
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Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 |
InChI Key |
XVUIZOUTLADVIH-LURJTMIESA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)CN |
SMILES |
CCCCC(C(=O)O)NC(=O)CN |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CN |
1504-41-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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